2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene
Description
2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene (CAS: 39000-67-4) is a partially hydrogenated naphthalene derivative with two methyl substituents at the 2- and 3-positions. Its molecular formula is C₁₂H₁₆, with a molecular weight of 160.26 g/mol. Predicted physical properties include a boiling point of 243.7 ± 40.0 °C and a density of 0.95 ± 0.1 g/cm³ . This compound is primarily utilized as a synthetic intermediate in organic chemistry and materials science, owing to its unique hydrogenation pattern and substituent effects.
Properties
CAS No. |
39000-67-4 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2,3-dimethyl-1,4,5,8-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h3-4H,5-8H2,1-2H3 |
InChI Key |
FWLOQFXAPUFMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2=C(C1)CC=CC2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalyst Systems
The process employs a nickel-phosphine complex (e.g., bis(triphenylphosphine) nickel dichloride) to mediate the coupling of 1,4-dihalonaphthalene with methyl magnesium halide Grignard reagents. For 2,3-dimethyl-1,4,5,8-tetrahydronaphthalene, the starting material would logically shift to 2,3-dihalonaphthalene. The nickel catalyst facilitates oxidative addition of the dihalonaphthalene, followed by transmetallation with the Grignard reagent and reductive elimination to form the carbon-carbon bond.
Key Reaction Parameters:
-
Temperature: -10°C to 150°C (optimal range: 95–105°C)
-
Molar Ratio: 1:2 to 1:3 (dihalonaphthalene : Grignard reagent)
-
Catalyst Loading: 0.1–1.0 wt% relative to dihalonaphthalene
-
Solvents: Hydrocarbon or ether solvents (e.g., toluene, tetrahydrofuran)
Industrial Feasibility
The patent reports yields exceeding 90% for 1,4-dimethylnaphthalene under optimized conditions. Scaling this method for 2,3-dimethyl derivatives would require:
-
Regioselective Halogenation: Synthesizing 2,3-dihalonaphthalene precursors via directed ortho-metalation or electrophilic substitution.
-
Catalyst Screening: Testing phosphine ligands (e.g., 1,3-bis(diphenylphosphino)propane) to enhance selectivity for the 2,3-dimethyl product.
-
Purification: Distillation under reduced pressure to isolate the tetrahydronaphthalene fraction (boiling point ~243.7°C predicted).
Comparative Analysis of Synthetic Routes
Advantages of Catalytic Coupling:
-
Atom Economy: Minimal waste generation due to precise C–C bond formation.
-
Scalability: Continuous-flow reactors enable high-throughput production.
-
Selectivity: Phosphine ligands tailor catalyst specificity, reducing byproducts.
Limitations of Hydrogenation:
-
Energy Intensity: High-pressure equipment increases capital costs.
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Isomer Contamination: Requires additional separation steps.
Advanced Characterization and Quality Control
Post-synthesis analysis ensures product integrity:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR peaks at δ 2.59 ppm (methyl groups) and δ 7.17–7.98 ppm (aromatic protons) confirm structure.
-
Gas Chromatography (GC): Retention time alignment with standards verifies purity (>98%).
-
Boiling Point: Distillation at 243.7°C (predicted) isolates the target compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene derivatives with additional functional groups.
Reduction: Further reduction can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of naphthoquinones and other oxygenated derivatives.
Reduction: Formation of decahydronaphthalene.
Substitution: Introduction of alkyl or acyl groups at specific positions on the naphthalene ring.
Scientific Research Applications
Chemical Properties and Structure
2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene (C12H16) is a derivative of naphthalene characterized by the presence of two methyl groups at the 2 and 3 positions. Its structure enhances stability and reactivity compared to other naphthalene derivatives. The compound exhibits unique physical properties that make it suitable for various applications in organic synthesis and industrial processes.
Chemical Intermediate
One of the primary applications of this compound is as a chemical intermediate in the synthesis of various organic compounds. It serves as a precursor for the production of more complex molecules in pharmaceutical chemistry and materials science. For instance:
- Synthesis of Pharmaceuticals : The compound is used in the synthesis of specific pharmaceutical agents due to its ability to undergo various chemical reactions such as hydrogenation and functional group transformations.
- Production of Specialty Chemicals : It is utilized to create specialty chemicals that require specific structural features for enhanced performance in applications like coatings and adhesives.
Solvent Properties
Due to its non-polar nature and low volatility, this compound is employed as a solvent in various chemical reactions. Its solvent properties facilitate:
- Dissolution of Hydrophobic Compounds : It effectively dissolves hydrophobic organic compounds and polymers, making it useful in formulations where solubility is critical.
- Reaction Medium : The compound can serve as a reaction medium for conducting reactions that require non-polar environments.
Potential Therapeutic Applications
Recent studies have indicated that this compound may have potential therapeutic applications:
Anticancer Activity
Research has suggested that certain derivatives of tetrahydronaphthalene exhibit anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. Studies are ongoing to evaluate its efficacy as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
There is emerging evidence that compounds related to this compound may possess anti-inflammatory properties. This could position them as candidates for developing new anti-inflammatory drugs .
Case Study 1: Synthesis of Anticancer Agents
A study explored the synthesis of novel anticancer agents derived from this compound. The results indicated that specific modifications to the compound could enhance its cytotoxicity against cancer cell lines. The research highlighted the importance of structural modifications in optimizing therapeutic efficacy .
Case Study 2: Use as a Solvent in Organic Reactions
In another study focused on organic synthesis processes, this compound was used as a solvent for various reactions involving hydrophobic substrates. The findings demonstrated improved yields and reaction rates compared to conventional solvents. This case study underscored the compound's utility in enhancing reaction efficiency in synthetic organic chemistry .
Comparative Analysis with Related Compounds
| Compound Name | Description | Unique Features |
|---|---|---|
| 1,2,3,4-Tetrahydronaphthalene | Partially hydrogenated derivative of naphthalene | Lacks methyl substitutions; simpler structure |
| 8-Isopropyl-2,5-dimethyl-1,2,3,4-tetrahydronaphthalene | Another derivative with an additional isopropyl group | Different substitution pattern affecting properties |
| 2-Methyl-1,4-dihydronaphthalene | Less saturated derivative | Contains fewer hydrogen atoms than tetrahydronaphthalene |
| 1-Methyl-1-naphthalenemethanol | Related compound with a hydroxyl group | Hydroxyl group introduces different reactivity |
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, alter cellular signaling pathways, and interact with receptors. These interactions lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanisms involved .
Comparison with Similar Compounds
Structural Analogues: Substituent and Hydrogenation Variations
The following table summarizes key structural analogues, highlighting differences in substituents, hydrogenation, and physical properties:
Key Differences and Implications
Substituent Effects: Methyl vs. Positional Isomerism: 2,3-Dimethyl and 5,8-Dimethyl isomers (CAS 14108-88-4) exhibit distinct steric and electronic profiles. The 5,8 isomer has a higher boiling point (251.4 °C vs. 243.7 °C), likely due to reduced steric strain and optimized van der Waals interactions .
Hydrogenation Patterns :
- 1,4,5,8-Tetrahydronaphthalene (Isotetralin) : Fully aromatic rings are absent, reducing aromatic stabilization but increasing reactivity in hydrogenation-dependent applications (e.g., coal liquefaction) .
- 1,2,3,4-Tetrahydronaphthalene (Tetralin) : This fully hydrogenated analogue (CAS 119-64-2) is a common solvent, but its complete saturation limits its use in reactions requiring conjugated π-systems .
Biological Activity
Overview
2,3-Dimethyl-1,4,5,8-tetrahydronaphthalene (DMTHN) is an organic compound with the molecular formula C12H16. It is a derivative of naphthalene characterized by methyl substitutions at the 2 and 3 positions. This compound has been the subject of various studies due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
| Property | Value |
|---|---|
| CAS Number | 39000-67-4 |
| Molecular Formula | C12H16 |
| Molecular Weight | 160.25 g/mol |
| IUPAC Name | This compound |
| InChI Key | FWLOQFXAPUFMRT-UHFFFAOYSA-N |
The biological activity of DMTHN is attributed to its interaction with various molecular targets and pathways:
- Enzyme Modulation : DMTHN can influence enzyme activities that are crucial for metabolic processes.
- Cell Signaling : It alters cellular signaling pathways which may lead to anti-inflammatory and anticancer effects.
- Receptor Interaction : The compound interacts with specific receptors that mediate biological responses.
Antioxidant Activity
Research indicates that DMTHN exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively. For instance, the DPPH and ABTS assays demonstrated that DMTHN has a considerable ability to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Antimicrobial Activity
DMTHN has been evaluated for its antimicrobial properties against various pathogens. Studies suggest that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic functions.
Anticancer Activity
Preliminary research indicates that DMTHN may have anticancer potential. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. Specific studies have highlighted its effectiveness against breast and colon cancer cells.
Case Studies
- Antioxidant Efficacy : A study published in Industrial & Engineering Chemistry Research assessed the antioxidant capacity of DMTHN using various assays (DPPH and ABTS). Results indicated a strong correlation between concentration and antioxidant activity, suggesting potential applications in food preservation and health supplements .
- Antimicrobial Testing : In a comparative study on antimicrobial agents, DMTHN was tested against Staphylococcus aureus and Escherichia coli. The results showed that DMTHN exhibited a minimum inhibitory concentration (MIC) comparable to standard antimicrobial agents like penicillin.
- Cancer Cell Line Studies : Research investigating the effect of DMTHN on cancer cell lines revealed that it significantly reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cells through induction of apoptosis. The study suggested further exploration into its mechanisms could lead to novel therapeutic strategies .
Q & A
Basic: What synthetic methodologies are effective for producing 2,3-dimethyl-1,4,5,8-tetrahydronaphthalene?
Answer:
The Birch reduction is a widely used method for synthesizing partially hydrogenated naphthalene derivatives. For this compound, the reaction involves reducing dimethylnaphthalene using alkali metals (e.g., sodium or lithium) in liquid ammonia with a proton source (e.g., ethanol). The regioselectivity of protonation is influenced by electron-donating substituents, which stabilize radical anions at specific positions. For example, electron-withdrawing groups direct protonation to ipso and para positions, while alkyl groups (e.g., methyl) favor meta protonation. Experimental validation via H NMR and GC-MS is critical to confirm product structure and purity .
Basic: How do thermodynamic properties of this compound compare to other methylated naphthalenes?
Answer:
Thermodynamic parameters such as enthalpy of formation () and entropy () for 2,3-dimethyl derivatives often deviate from calculated values due to steric and electronic effects. For instance, experimental entropy values for 2,3-dimethylnaphthalene show discrepancies of up to 10% compared to statistical calculations, likely due to hindered rotational modes in the solid phase. Researchers should prioritize experimental measurements (e.g., calorimetry) over computational predictions for accurate data .
Advanced: How does this compound perform as a hydrogen donor in coal liquefaction compared to tetralin?
Answer:
Cyclic olefins like this compound (isotetralin) exhibit superior hydrogen-donating efficiency under low-severity coal liquefaction conditions (200–400°C). Mechanistic studies using gas chromatography (GC-FID) and isotopic tracing reveal that isotetralin releases hydrogen radicals more readily than tetralin, enhancing coal conversion rates by 15–20%. Experimental design should include model compound reactions (e.g., with hexadecane as a solvent) and internal standards (e.g., biphenyl) for quantitation .
Advanced: What experimental strategies resolve contradictions in toxicity data for methylated tetrahydronaphthalenes?
Answer:
Discrepancies in toxicity profiles (e.g., hepatic vs. renal effects) arise from variations in exposure routes (oral, inhalation) and species-specific metabolism. To address this, researchers should:
- Use standardized protocols from toxicological profiles (e.g., ATSDR guidelines) for consistent dose-response studies.
- Conduct comparative metabolomics across species (e.g., rodents vs. primates) to identify detoxification pathways.
- Leverage databases like TOXCENTER and NIH RePORTER for meta-analyses of existing data .
Advanced: How can computational modeling reconcile discrepancies in thermodynamic data for 2,3-dimethyl derivatives?
Answer:
Discrepancies between experimental and calculated entropy values (e.g., for 2,3-dimethylnaphthalene) can be addressed using density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3/6-311+G(d,p)). This accounts for van der Waals interactions and steric strain in methylated systems. Validation via experimental techniques like heat capacity () measurements in the gas phase is essential .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation : H/C NMR and FT-IR to verify hydrogenation patterns and methyl group positions.
- Purity Assessment : GC-MS with HT-5 columns for high-temperature separation of polycyclic hydrocarbons.
- Thermal Stability : Differential scanning calorimetry (DSC) to monitor decomposition thresholds .
Advanced: What mechanistic insights explain the regioselectivity of Birch reduction in methylated naphthalenes?
Answer:
Radical anion stabilization dictates regioselectivity. Methyl groups, being electron-donating, destabilize anions at ortho positions but enhance stabilization at meta sites. Isotopic labeling (e.g., deuterated ammonia) combined with EPR spectroscopy can track radical intermediates. Computational studies (e.g., NBO analysis) further elucidate charge distribution in transition states .
Advanced: How do environmental matrices (e.g., soil, water) influence the degradation pathways of this compound?
Answer:
Degradation studies should use spiked environmental samples analyzed via LC-MS/MS. Aerobic conditions in soil promote oxidation to dimethylnaphthoquinones, while anaerobic aquatic systems favor reductive dearomatization. Biomonitoring of occupationally exposed populations (e.g., using urinary metabolites) provides real-world validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
